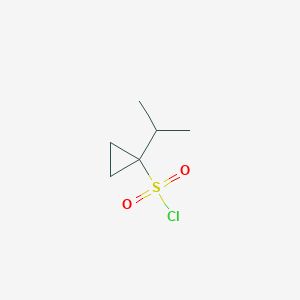
3-(2,2,2-Trifluoroethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol.
Métodos De Preparación
The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-(2,2,2-Trifluoroethyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroethyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, including ring-opening polymerization and nucleophilic substitution . These reactions enable the compound to exert its effects by forming new chemical bonds and structures.
Comparación Con Compuestos Similares
3-(2,2,2-Trifluoroethyl)azetidine can be compared with other similar compounds, such as aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines . Pyrrolidines, on the other hand, are five-membered rings with lower ring strain and reactivity . The unique four-membered ring structure of this compound provides a balance between stability and reactivity, making it a valuable compound in various applications.
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with high ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)


![N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2411083.png)








